molecular formula C25H29BrN4O2 B611731 (1R,2R)-N-((S)-1-(4-(5-Bromo-2-oxo-2,3-dihydro-1H-benzo[d]imidazol-1-yl)piperidin-1-yl)propan-2-yl)-2-phenylcyclopropanecarboxamide CAS No. 1246303-14-9

(1R,2R)-N-((S)-1-(4-(5-Bromo-2-oxo-2,3-dihydro-1H-benzo[d]imidazol-1-yl)piperidin-1-yl)propan-2-yl)-2-phenylcyclopropanecarboxamide

Cat. No. B611731
M. Wt: 497.437
InChI Key: JSVNNLRZCJAYTQ-ORYQWCPZSA-N
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Description

VU0359595 has been shown to selectively inhibit the PLD1 isoform at nM levels (see data below).
VU0359595, also known as ML-270 and CID-53361951, is an inhibitor of PLD1 (IC50 = 3.7 nM). Downregulation of PLD1 and exposure to the PLD1 inhibitor VU0359595 attenuated PLD activity and strongly reduced the mitogenic activity of serum and IGF-1. Phospholipase D is a target for inhibition of astroglial proliferation by ethanol.

Scientific Research Applications

  • Synthesis of Heterocyclic Compounds : Research involving the synthesis and identification of heterocyclic compounds, including oxazepine, pyrazole, and isoxazole derivatives, has been conducted. These compounds were prepared through reactions involving 2-aminobenzaldehyde and other intermediates, highlighting the complex chemical processes involved in synthesizing such compounds (Adnan, Hassan, & Thamer, 2014).

  • Antibacterial and Anticancer Properties : The synthesis of N-substituted derivatives of 2-(5-(1-(phenylsulfonyl)piperidin-4-yl)-1,3,4-oxadiazol-2-ylthio)acetamide demonstrated moderate to significant antibacterial activity (Khalid et al., 2016). Additionally, benzimidazoles bearing an oxadiazole nucleus were synthesized and showed significant in vitro anticancer activity (Rashid, Husain, & Mishra, 2012).

  • Phospholipase D Inhibition : Research on phospholipase D (PLD) inhibitors involved compounds with structural similarities to the mentioned compound. These inhibitors showed effectiveness in reducing oxygen generation in stimulated rat neutrophils (Tsai et al., 2013).

  • Pharmacokinetics of Anaplastic Lymphoma Kinase Inhibitors : The compound was studied in the context of its role in the pharmacokinetics of novel anaplastic lymphoma kinase inhibitors. The study focused on enzymatic hydrolysis, clearance, and half-life, providing insights into its application in cancer treatment (Teffera et al., 2013).

  • Anti-arrhythmic Activity : Piperidine-based compounds, including derivatives of 1,3-thiazole, 1,3,4-thiadiazole, and 1,3-thiazolo[2,3-c]-1,2,4-triazole, were synthesized and evaluated for their anti-arrhythmic activity (Abdel‐Aziz, Abdel-Wahab, El-Sharief, & Abdulla, 2009).

  • Anti-inflammatory Properties : Various piperidine-based compounds were synthesized and evaluated for their anti-inflammatory properties, highlighting the potential medical applications of these compounds (Ahmed, Molvi, & Khan, 2017).

properties

IUPAC Name

(1R,2R)-N-[(2S)-1-[4-(5-bromo-2-oxo-3H-benzimidazol-1-yl)piperidin-1-yl]propan-2-yl]-2-phenylcyclopropane-1-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H29BrN4O2/c1-16(27-24(31)21-14-20(21)17-5-3-2-4-6-17)15-29-11-9-19(10-12-29)30-23-8-7-18(26)13-22(23)28-25(30)32/h2-8,13,16,19-21H,9-12,14-15H2,1H3,(H,27,31)(H,28,32)/t16-,20-,21+/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JSVNNLRZCJAYTQ-ORYQWCPZSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CN1CCC(CC1)N2C3=C(C=C(C=C3)Br)NC2=O)NC(=O)C4CC4C5=CC=CC=C5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H](CN1CCC(CC1)N2C3=C(C=C(C=C3)Br)NC2=O)NC(=O)[C@@H]4C[C@H]4C5=CC=CC=C5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H29BrN4O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

497.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(1R,2R)-N-((S)-1-(4-(5-Bromo-2-oxo-2,3-dihydro-1H-benzo[d]imidazol-1-yl)piperidin-1-yl)propan-2-yl)-2-phenylcyclopropanecarboxamide

Citations

For This Compound
23
Citations
R Ganesan, M Mahankali, G Alter… - … et Biophysica Acta (BBA …, 2015 - Elsevier
Phospholipase D (PLD) has been implicated in many physiological functions, such as chemotaxis and phagocytosis, as well as pathological functions, such as cancer cell invasion and …
Number of citations: 30 www.sciencedirect.com
A Kulkarni, P Quang, V Curry, R Keyes… - Chemical Biology & …, 2014 - Wiley Online Library
Phospholipase D enzymes cleave lipid substrates to produce phosphatidic acid, an important precursor for many essential cellular molecules. Phospholipase D is a target to modulate …
Number of citations: 17 onlinelibrary.wiley.com
R Ganesan - 2014 - corescholar.libraries.wright.edu
Phospholipase D (PLD) is a key enzyme for the remodeling of phospholipids in the cell membrane. PLD has been implicated in many physiological functions such as chemotaxis and …
Number of citations: 5 corescholar.libraries.wright.edu
JH Cho, JS Han - Molecules and cells, 2017 - ncbi.nlm.nih.gov
The role of phospholipase D (PLD) in cancer development and management has been a major area of interest for researchers. The purpose of this mini-review is to explore PLD and its …
Number of citations: 42 www.ncbi.nlm.nih.gov
TP Rogasevskaia, JR Coorssen - Journal of Biological Chemistry, 2015 - ASBMB
There are a diversity of interpretations concerning the possible roles of phospholipase D and its biologically active product phosphatidic acid in the late, Ca 2+ -triggered steps of …
Number of citations: 19 www.jbc.org
JS Yang, C Valente, RS Polishchuk, G Turacchio… - Nature cell …, 2011 - nature.com
Intracellular transport occurs through two general types of carrier, either vesicles 1 , 2 or tubules 3 , 4 . Coat proteins act as the core machinery that initiates vesicle formation 1 , 2 , but …
Number of citations: 120 www.nature.com
C Naveenkumar, P Anandakumar - Phospholipases in Physiology and …, 2023 - Elsevier
Phospholipase D (PLD) enzymes belong to a superfamily of phospholipases that are indispensable to intracellular and extracellular signaling. Human PLD enzymes have emerged as …
Number of citations: 0 www.sciencedirect.com
J Gomez-Cambronero - Cancer and Metastasis Reviews, 2018 - Springer
Triple-negative breast cancer (TNBC) is an aggressive subtype of breast cancer that is difficult to treat since cells lack the three receptors (ES, PR, or HER) that the most effective …
Number of citations: 19 link.springer.com
L Xu, D Salloum, PS Medlin, M Saqcena… - Journal of Biological …, 2011 - ASBMB
The mammalian target of rapamycin (mTOR) is a critical sensor of nutritional sufficiency. Although much is known about the regulation of mTOR in response to growth factors, much less …
Number of citations: 117 www.jbc.org
SY Shin, YS Kim, SY Lee, WJ Bae… - Journal of …, 2015 - Wiley Online Library
Background: The aim of the present study is to investigate the expression of phospholipase D (PLD) 1 and PLD2 in periodontal patients and in human periodontal ligament cells (…
Number of citations: 11 aap.onlinelibrary.wiley.com

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